Cas no 194490-18-1 (ethyl 5-tert-butyl-1H-indole-2-carboxylate)

Ethyl 5-tert-butyl-1H-indole-2-carboxylate is a versatile organic compound known for its potent bioactivity. This compound exhibits high purity and stability, making it ideal for synthetic organic chemistry applications. Its unique structure and properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
ethyl 5-tert-butyl-1H-indole-2-carboxylate structure
194490-18-1 structure
商品名:ethyl 5-tert-butyl-1H-indole-2-carboxylate
CAS番号:194490-18-1
MF:C15H19NO2
メガワット:245.31686
MDL:MFCD04967030
CID:1386896
PubChem ID:4714960

ethyl 5-tert-butyl-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 1H-Indole-2-carboxylic acid, 5-(1,1-dimethylethyl)-, ethyl ester
    • 5-tert-butyl-1H-indole-2-carboxylic acid ethyl ester
    • Ethyl 5-tert-butyl-1H-indole-2-carboxylate
    • SCHEMBL3279698
    • 194490-18-1
    • ethyl 5-t-butyl-1H-indole-2-carboxylate
    • ULMVLLISCAWCMZ-UHFFFAOYSA-N
    • G83779
    • EN300-211882
    • Ethyl 5-(tert-butyl)-1H-indole-2-carboxylate
    • DB-370474
    • ethyl 5-tert-butylindole-2-carboxylate
    • AKOS001475978
    • Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate
    • DTXSID201225839
    • Ethyl5-(tert-butyl)-1H-indole-2-carboxylate
    • ethyl 5-tert-butyl-1H-indole-2-carboxylate
    • MDL: MFCD04967030
    • インチ: InChI=1S/C15H19NO2/c1-5-18-14(17)13-9-10-8-11(15(2,3)4)6-7-12(10)16-13/h6-9,16H,5H2,1-4H3
    • InChIKey: ULMVLLISCAWCMZ-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 245.14167
  • どういたいしつりょう: 245.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.9

じっけんとくせい

  • PSA: 42.09

ethyl 5-tert-butyl-1H-indole-2-carboxylate セキュリティ情報

  • セキュリティの説明: 24/25

ethyl 5-tert-butyl-1H-indole-2-carboxylate 税関データ

  • 税関コード:29339900

ethyl 5-tert-butyl-1H-indole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-211882-1.0g
ethyl 5-tert-butyl-1H-indole-2-carboxylate
194490-18-1
1g
$470.0 2023-06-02
Enamine
EN300-211882-10.0g
ethyl 5-tert-butyl-1H-indole-2-carboxylate
194490-18-1
10g
$2024.0 2023-06-02
Chemenu
CM149123-1g
Ethyl 5-(tert-butyl)-1H-indole-2-carboxylate
194490-18-1 95%
1g
$514 2021-08-05
eNovation Chemicals LLC
Y1244783-250mg
5-TERT-BUTYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER
194490-18-1 97%
250mg
$125 2024-06-06
Enamine
EN300-211882-2.5g
ethyl 5-tert-butyl-1H-indole-2-carboxylate
194490-18-1
2.5g
$923.0 2023-09-16
Ambeed
A492136-250mg
Ethyl 5-(tert-butyl)-1H-indole-2-carboxylate
194490-18-1 95%
250mg
$102.0 2025-03-05
Ambeed
A492136-100mg
Ethyl 5-(tert-butyl)-1H-indole-2-carboxylate
194490-18-1 95%
100mg
$62.0 2025-03-05
Aaron
AR00APUS-100mg
5-TERT-BUTYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER
194490-18-1 95%
100mg
$50.00 2025-02-10
Chemenu
CM149123-1g
Ethyl 5-(tert-butyl)-1H-indole-2-carboxylate
194490-18-1 95%
1g
$170 2023-02-02
Enamine
EN300-211882-0.1g
ethyl 5-tert-butyl-1H-indole-2-carboxylate
194490-18-1
0.1g
$132.0 2023-09-16

ethyl 5-tert-butyl-1H-indole-2-carboxylate 関連文献

ethyl 5-tert-butyl-1H-indole-2-carboxylateに関する追加情報

Ethyl 5-tert-Butyl-1H-Indole-2-Carboxylate (CAS No. 194490-18-1): A Comprehensive Overview

Ethyl 5-tert-butyl-1H-indole-2-carboxylate (CAS No. 194490-18-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The structure of ethyl 5-tert-butyl-1H-indole-2-carboxylate consists of an indole core with a tert-butyl substituent at the 5-position and an ethyl ester group at the 2-position. The indole scaffold is a well-known privileged structure in medicinal chemistry, often found in biologically active molecules due to its ability to interact with a wide range of biological targets. The tert-butyl group, known for its steric bulk and electron-donating properties, can influence the compound's solubility, stability, and pharmacokinetic properties. The ethyl ester moiety, on the other hand, can be readily hydrolyzed in vivo to form the corresponding carboxylic acid, which may be crucial for the compound's biological activity.

Recent research has highlighted the potential of ethyl 5-tert-butyl-1H-indole-2-carboxylate in various therapeutic areas. For instance, studies have shown that this compound exhibits significant antioxidant properties, which can be beneficial in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant activity is attributed to the indole core's ability to scavenge free radicals and inhibit lipid peroxidation.

In addition to its antioxidant properties, ethyl 5-tert-butyl-1H-indole-2-carboxylate has been investigated for its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease.

Another area of interest is the neuroprotective potential of ethyl 5-tert-butyl-1H-indole-2-carboxylate. Research has shown that this compound can protect neurons from damage caused by oxidative stress and excitotoxicity. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of ethyl 5-tert-butyl-1H-indole-2-carboxylate has also been studied extensively. Studies have shown that this compound exhibits good oral bioavailability and a favorable half-life, making it suitable for oral administration. The tert-butyl group contributes to the compound's lipophilicity, which enhances its ability to cross biological membranes and reach target tissues. The ethyl ester moiety can be hydrolyzed by esterases in the body to form the active carboxylic acid metabolite, which may have enhanced biological activity.

In terms of synthesis, ethyl 5-tert-butyl-1H-indole-2-carboxylate can be prepared through a multi-step process involving indole derivatization and esterification reactions. One common synthetic route involves the reaction of 5-bromoindole with tert-butyllithium followed by treatment with ethyl chloroformate to form the desired ester. This synthetic approach allows for the preparation of high-purity compounds suitable for further biological evaluation.

The safety profile of ethyl 5-tert-butyl-1H-indole-2-carboxylate has been evaluated in preclinical studies. These studies have shown that this compound is generally well-tolerated at therapeutic doses, with no significant toxicity observed in animal models. However, as with any new chemical entity, further safety assessments are necessary before it can be advanced to clinical trials.

Overall, ethyl 5-tert-butyl-1H-indole-2-carboxylate (CAS No. 194490-18-1) represents a promising lead compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its properties for clinical use.

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